molecular formula C13H29NO4 B14329178 Nitric acid;tridecan-1-ol CAS No. 105415-80-3

Nitric acid;tridecan-1-ol

Cat. No.: B14329178
CAS No.: 105415-80-3
M. Wt: 263.37 g/mol
InChI Key: OGNVOKXGAOIFFW-UHFFFAOYSA-N
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Description

Nitric acid; tridecan-1-ol is a compound that combines the properties of nitric acid (HNO₃) and tridecan-1-ol (C₁₃H₂₈O) Nitric acid is a highly corrosive and toxic strong acid, commonly used as a reagent in laboratories and industrial processesIt is used in various applications, including as a lubricant and in the manufacture of surfactants and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:

C13H28O+HNO3C13H27ONO2+H2O\text{C}_{13}\text{H}_{28}\text{O} + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{27}\text{ONO}_2 + \text{H}_2\text{O} C13​H28​O+HNO3​→C13​H27​ONO2​+H2​O

Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .

Types of Reactions:

    Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.

    Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Nitric acid; tridecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Dodecan-1-ol: A fatty alcohol with one less carbon atom, used similarly in surfactants and lubricants.

    Tetradecan-1-ol: A fatty alcohol with one more carbon atom, also used in similar applications.

    Nitric acid; dodecan-1-ol: A compound with similar properties but with a shorter carbon chain.

Uniqueness: Nitric acid; tridecan-1-ol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in organic solvents and reactivity with aqueous systems .

Properties

CAS No.

105415-80-3

Molecular Formula

C13H29NO4

Molecular Weight

263.37 g/mol

IUPAC Name

nitric acid;tridecan-1-ol

InChI

InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4)

InChI Key

OGNVOKXGAOIFFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCO.[N+](=O)(O)[O-]

Origin of Product

United States

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